molecular formula C21H25N3O2S2 B3015184 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252910-68-1

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B3015184
CAS No.: 1252910-68-1
M. Wt: 415.57
InChI Key: NOIPSBYTBOELQA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core substituted with a butyl group at position 3, a sulfanylacetamide side chain at position 2, and an N-linked 2-isopropylphenyl group. Its molecular formula is C₂₁H₂₆N₃O₂S₂ (molecular weight: 416.57 g/mol).

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-4-5-11-24-20(26)19-17(10-12-27-19)23-21(24)28-13-18(25)22-16-9-7-6-8-15(16)14(2)3/h6-10,12,14H,4-5,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIPSBYTBOELQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a member of the thienopyrimidine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O2S2C_{21}H_{25}N_{3}O_{2}S_{2}, with a molecular weight of 415.6 g/mol. Its IUPAC name is 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(propan-2-yl)phenyl]acetamide. The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC21H25N3O2S2
Molecular Weight415.6 g/mol
IUPAC Name2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(propan-2-yl)phenyl]acetamide
InChI KeyRMNYIOIQFUDBRS-UHFFFAOYSA-N

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activities. A study highlighted the potential of similar compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promise in preliminary screenings against various cancer cell lines.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against these enzymes, suggesting potential for cognitive enhancement and neuroprotective effects.

Case Studies

  • In Vitro Studies : Compounds structurally related to the target compound were evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line. Results indicated that certain derivatives exhibited IC50 values as low as 10 μM, suggesting potent anticancer activity.
    CompoundCell LineIC50 (μM)
    Thienopyrimidine AMCF-710
    Thienopyrimidine BHek29315
  • Mechanistic Studies : Molecular docking studies have revealed that the compound can interact favorably with the active sites of target enzymes, forming hydrogen bonds and hydrophobic interactions that could enhance its inhibitory potency.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of thienopyrimidine derivatives. A notable finding is that modifications to the acetamide moiety can significantly influence biological activity. For example, substituting different alkyl or aryl groups has been shown to alter enzyme inhibition profiles and cytotoxicity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one demonstrate efficacy against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity1[^7].

Anticancer Potential

Thieno[3,2-d]pyrimidines have been explored for their anticancer properties. They are believed to target specific enzymes involved in cancer cell proliferation and survival. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth21.

Antiviral Activity

Some derivatives of thieno[3,2-d]pyrimidines have shown antiviral properties, particularly against HIV and other viruses. The compounds may interfere with viral replication processes or inhibit key viral enzymes1[^7].

Research Findings

Recent studies have highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives in various assays:

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against Gram-positive and Gram-negative bacteria
Anticancer EffectsInduction of apoptosis in various cancer cell lines
Antiviral PropertiesInhibition of HIV replication in vitro

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics1.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway2.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

Compounds sharing the thieno[3,2-d]pyrimidin-4-one core with sulfanylacetamide substitutions are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound C₂₁H₂₆N₃O₂S₂ 416.57 3-butyl, N-(2-isopropylphenyl) Hypothetical
2-[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide C₁₆H₁₃ClN₄O₂S₂ 392.88 3-(4-chlorophenyl), N-(3-methylpyrazolyl)
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.61 3-methyl-7-phenyl, N-(4-butylphenyl)
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₂H₂₀F₃N₃O₃S₂ 519.54 3-(4-methylphenyl), N-(4-trifluoromethoxyphenyl)
Key Observations:
  • Steric and Electronic Modifications : The 3-butyl group in the target compound replaces bulkier substituents (e.g., 7-phenyl in ), which could reduce steric hindrance at receptor binding sites.
Pharmacological Activity
  • Kinase Inhibition: Analogs in and have shown affinity for kinases (e.g., Raf), suggesting the thieno-pyrimidine core may serve as a kinase-binding scaffold .

Physicochemical Properties

Property Target Compound N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl... () 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydro... ()
Molecular Weight 416.57 463.61 519.54
H-Bond Donors 1 1 1
H-Bond Acceptors 5 5 6
LogP (Estimated) ~3.8 ~4.5 ~4.2
Key Insights:
  • The target compound’s lower molecular weight and logP compared to and analogs may favor improved bioavailability.
  • The trifluoromethoxy group in ’s compound increases metabolic stability but adds steric bulk .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can its purity be validated?

  • Methodology : The synthesis typically involves coupling a thienopyrimidinone core with a substituted acetamide via sulfanyl linkage. For example, carbodiimide-based coupling reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base are used for amide bond formation . Post-synthesis, purification via column chromatography or recrystallization is recommended.
  • Validation : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR for structural confirmation. Mass spectrometry (ESI-MS) confirms molecular weight .

Q. What spectroscopic techniques are critical for characterizing its structural conformation?

  • Techniques :

  • X-ray crystallography resolves crystal packing and dihedral angles between the thienopyrimidine and acetamide moieties (e.g., planar amide groups with ~80° rotation relative to aromatic rings) .
  • NMR (DMSO-d₆): Key signals include δ ~2.5 ppm (butyl CH₂), δ ~6.8–7.5 ppm (aromatic protons), and δ ~10.2 ppm (amide NH) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for sulfanyl linkage formation?

  • Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal solvents/reagents. ICReDD’s reaction path search methods combine computational screening with experimental validation, reducing trial-and-error cycles .
  • Example : Solvent polarity (e.g., DMF vs. THF) impacts nucleophilic substitution efficiency at the thienopyrimidin-2-yl position. Computational solvation free energy models predict THF’s superiority for sterically hindered intermediates .

Q. How do steric and electronic factors influence the compound’s reactivity in derivatization reactions?

  • Analysis :

  • The 3-butyl group introduces steric hindrance, limiting electrophilic substitution at the 4-oxo position.
  • Electron-withdrawing sulfanyl groups activate the pyrimidine ring for nucleophilic attacks (e.g., SNAr reactions) .
    • Experimental Design : Compare reactivity using substituents with varying steric bulk (e.g., tert-butyl vs. methyl) and track kinetics via UV-Vis or LC-MS .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (IC₅₀, dose-response curves).
  • Structural analogs : Synthesize derivatives with modifications at the 2-(propan-2-yl)phenyl group to isolate structure-activity relationships (SAR) .
    • Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., DMSO concentration affecting solubility). Control experiments with co-solvents (e.g., PEG-400) are critical .

Contradictions & Mitigation

  • Contradiction : Conflicting reports on thermal stability (TGA vs. DSC data).
    Resolution : Perform parallel analyses under inert (N₂) vs. oxidative (air) atmospheres to assess decomposition pathways .
  • Contradiction : Variability in HPLC retention times.
    Resolution : Standardize mobile phases (e.g., 0.1% TFA in water/acetonitrile) and column temperatures .

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